molecular formula C36H28Cl2N2O4 B11529612 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B11529612
M. Wt: 623.5 g/mol
InChI Key: HBPYFEDUIBVUNN-UHFFFAOYSA-N
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Description

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and a fused isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylphenyl)-1,2-ethanedione: A related compound with similar structural features.

    Bis(4-methylphenyl)ethanedione: Another compound with a comparable core structure.

Uniqueness

2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is unique due to its fused isoindole core and the presence of multiple aromatic rings with specific substitutions

Properties

Molecular Formula

C36H28Cl2N2O4

Molecular Weight

623.5 g/mol

IUPAC Name

5,14-bis(3-chloro-4-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C36H28Cl2N2O4/c1-17-8-10-20(14-26(17)37)39-33(41)25-16-24(19-6-4-3-5-7-19)28-22-12-13-23(29(28)32(25)36(39)44)31-30(22)34(42)40(35(31)43)21-11-9-18(2)27(38)15-21/h3-15,22-23,25,29-32H,16H2,1-2H3

InChI Key

HBPYFEDUIBVUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3CC(=C4C5C=CC(C4C3C2=O)C6C5C(=O)N(C6=O)C7=CC(=C(C=C7)C)Cl)C8=CC=CC=C8)Cl

Origin of Product

United States

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